6-Ethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride 6-Ethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride
Brand Name: Vulcanchem
CAS No.: 1332531-20-0
VCID: VC2690694
InChI: InChI=1S/C17H13ClN2O.ClH/c1-2-11-6-7-14-12(9-11)13(17(18)21)10-16(20-14)15-5-3-4-8-19-15;/h3-10H,2H2,1H3;1H
SMILES: CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=N3.Cl
Molecular Formula: C17H14Cl2N2O
Molecular Weight: 333.2 g/mol

6-Ethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride

CAS No.: 1332531-20-0

Cat. No.: VC2690694

Molecular Formula: C17H14Cl2N2O

Molecular Weight: 333.2 g/mol

* For research use only. Not for human or veterinary use.

6-Ethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride - 1332531-20-0

Specification

CAS No. 1332531-20-0
Molecular Formula C17H14Cl2N2O
Molecular Weight 333.2 g/mol
IUPAC Name 6-ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride
Standard InChI InChI=1S/C17H13ClN2O.ClH/c1-2-11-6-7-14-12(9-11)13(17(18)21)10-16(20-14)15-5-3-4-8-19-15;/h3-10H,2H2,1H3;1H
Standard InChI Key PDIYMLWLWCVGHC-UHFFFAOYSA-N
SMILES CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=N3.Cl
Canonical SMILES CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=N3.Cl

Introduction

Chemical Structure and Properties

6-Ethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is characterized by a quinoline core structure modified with specific functional groups. This compound features a quinoline structure (bicyclic aromatic system with a pyridine ring fused to a benzene ring), an ethyl group at the 6-position, a pyridin-2-yl group at the 2-position, and a carbonyl chloride group at the 4-position, with the entire molecule present as a hydrochloride salt.

Physical and Chemical Properties

The compound's key physical and chemical properties are summarized in the following table:

PropertyValue
CAS Number1332531-20-0
Molecular FormulaC17H14Cl2N2O
Molecular Weight333.2 g/mol
IUPAC Name6-ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride
Physical StateSolid at room temperature
Structural FeaturesQuinoline core with ethyl, pyridinyl, and carbonyl chloride groups

These properties contribute to the compound's behavior in chemical reactions and its potential applications in various fields.

Structure Identification

The structure of 6-Ethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride can be confirmed through various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

  • X-ray crystallography

  • High-Performance Liquid Chromatography (HPLC)

These methods provide crucial information about the compound's structural integrity, purity, and identity, which are essential for research applications.

Synthesis Methods

General Synthetic Approaches

The synthesis of 6-Ethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride typically involves several multi-step organic reactions. Common synthetic routes include the use of thionyl chloride, palladium catalysts, boronic acids, and various nucleophiles. The reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity.

Chemical Reactivity

Reaction Mechanisms

The carbonyl chloride group in 6-Ethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is highly reactive, making this compound valuable as an acylating agent. Key reactions include:

  • Nucleophilic Substitution Reactions: The carbonyl chloride group readily reacts with nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.

  • Acylation Reactions: The compound can transfer its acyl group to various substrates, making it useful in organic synthesis.

  • Coupling Reactions: The compound can participate in various coupling reactions to form more complex structures.

Reaction Conditions

The outcomes of reactions involving 6-Ethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride depend significantly on specific reaction conditions:

  • Solvent Choice: Anhydrous solvents are typically required to prevent hydrolysis of the carbonyl chloride group.

  • Temperature: Controlled temperatures are essential for optimizing reaction efficiency and selectivity.

  • Catalysts: Various catalysts may be employed to facilitate specific transformations.

  • Base Addition: Bases such as triethylamine are often added to neutralize the HCl generated during nucleophilic substitution reactions .

For example, in the synthesis of amide derivatives, the compound can be dissolved in a mixture of acetone, dichloromethane, and triethylamine, followed by addition of the desired amine and refluxing for several hours .

Biological Activities and Applications

Research Applications

6-Ethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride has several potential research applications:

  • Organic Synthesis: The compound serves as a versatile intermediate for synthesizing more complex molecules, particularly those with potential pharmaceutical applications.

  • Chemical Biology: The reactive carbonyl chloride group makes the compound useful for protein labeling and modification studies.

  • Drug Development: As a scaffold for medicinal chemistry, modifications of this compound can generate libraries of derivatives with potentially enhanced biological activities.

  • Structure-Activity Relationship Studies: Systematic modifications of the structure can provide valuable insights into the requirements for specific biological activities.

Comparative Analysis with Related Compounds

Structural Analogues

Understanding the relationship between 6-Ethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride and other quinoline derivatives helps contextualize its properties and potential applications.

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
6-Ethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochlorideC17H14Cl2N2O333.2Reference compound
6-Ethyl-2-pyridin-2-ylquinoline-4-carboxylic acidC17H14N2O2278.30Carboxylic acid instead of carbonyl chloride
2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochlorideC15H10Cl2N2O305.2Pyridin-4-yl instead of pyridin-2-yl, no ethyl group
8-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochlorideC17H14Cl2N2O333.2Ethyl at 8-position, pyridin-3-yl instead of pyridin-2-yl
6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochlorideC15H9BrCl2N2O384.1Bromo instead of ethyl group
6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochlorideC16H12Cl2N2O319.2Methyl instead of ethyl, pyridin-3-yl instead of pyridin-2-yl

These structural variations can significantly impact the compounds' physical properties, chemical reactivity, and biological activities .

Future Research Directions

Several promising areas for future research on 6-Ethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride include:

  • Optimized Synthesis Methods: Development of more efficient and environmentally friendly synthesis routes with improved yields and reduced waste generation.

  • Expanded Biological Activity Screening: Comprehensive evaluation of the compound's activity against various biological targets, including antimicrobial, antiviral, and anticancer screenings.

  • Structure Optimization: Systematic modification of the structure to enhance specific biological activities or improve pharmacokinetic properties.

  • Mechanism of Action Studies: Detailed investigation of how the compound interacts with biological targets at the molecular level.

  • Application in Drug Discovery: Use of the compound as a scaffold for developing novel therapeutic agents with improved efficacy and selectivity.

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